Decanoic acid tert-butyl ester Decanoic acid tert-butyl ester Decanoic acid tert-butyl ester is a biochmeical.
Brand Name: Vulcanchem
CAS No.: 16474-41-2
VCID: VC0525429
InChI: InChI=1S/C14H28O2/c1-5-6-7-8-9-10-11-12-13(15)16-14(2,3)4/h5-12H2,1-4H3
SMILES: CCCCCCCCCC(=O)OC(C)(C)C
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

Decanoic acid tert-butyl ester

CAS No.: 16474-41-2

Cat. No.: VC0525429

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decanoic acid tert-butyl ester - 16474-41-2

Specification

CAS No. 16474-41-2
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name tert-butyl decanoate
Standard InChI InChI=1S/C14H28O2/c1-5-6-7-8-9-10-11-12-13(15)16-14(2,3)4/h5-12H2,1-4H3
Standard InChI Key IZUZIVIUDTZPFE-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OC(C)(C)C
Canonical SMILES CCCCCCCCCC(=O)OC(C)(C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Decanoic acid tert-butyl ester is a branched-chain ester derived from decanoic acid and tert-butanol. Its molecular formula is C₁₄H₂₈O₂, with a molecular weight of 228.37 g/mol . The compound’s structure features a decanoyl group esterified to a tert-butyl moiety, conferring steric hindrance that enhances stability against nucleophilic attack . Key identifiers include:

  • IUPAC Name: tert-Butyl decanoate

  • Synonyms: Caprinsäure-tert-butylester, Decansäure-tert-butylester

  • InChI Key: IZUZIVIUDTZPFE-UHFFFAOYSA-N

Synthesis and Manufacturing

Esterification Methods

The synthesis typically involves acid- or base-catalyzed esterification of decanoic acid with tert-butanol. For example, Iuchi et al. (2010) achieved a 79% yield using Yb(OTf)₃ as a catalyst under mild conditions . Alternative approaches include:

  • Transesterification: Reacting methyl decanoate with tert-butanol in the presence of lipases .

  • Custom Synthesis: Hodoodo Chemicals offers custom synthesis with a minimum order of 1g, though lead times extend to 2–3 months due to technical challenges .

Patent-Based Synthesis

A Chinese patent (CN103787971A) outlines a multi-step process for producing tert-butyl esters for antihypertensive drugs :

  • Step 1: Reaction of methyl vinyl ketone with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF), followed by potassium hydroxide addition and hexane extraction.

  • Step 2: Heating the intermediate with tris(dimethylamino)methane in toluene to yield 10-((dimethylamino)methylene)-9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylic acid tert-butyl ester .

Physicochemical Properties

PropertyValueSource
Density0.867 g/cm³
Boiling Point255.6°C at 760 mmHg
Flash Point110.8°C
Vapor Pressure0.0161 mmHg at 25°C
Refractive Index1.434
LogP (Partition Coefficient)4.468

The compound’s low vapor pressure and high logP value suggest limited environmental mobility and significant lipophilicity, making it suitable for lipid-based formulations .

Applications in Research and Industry

Pharmaceutical Intermediate

Decanoic acid tert-butyl ester serves as a key intermediate in synthesizing antihypertensive and anti-obesity agents. The patented method by CN103787971A highlights its role in producing spirocyclic compounds targeting metabolic disorders .

Protecting Group in Organic Synthesis

Tert-butyl esters are widely used to protect carboxylic acids during multi-step syntheses. Their stability under basic conditions and ease of removal via acid hydrolysis make them ideal for peptide and polymer chemistry .

Material Science

The compound’s thermal stability (decomposition above 250°C) supports its use in high-temperature polymerizations, such as polyesters and polyamides .

Recent Research Advancements

Catalytic Efficiency

Singh et al. (2009) optimized palladium-catalyzed coupling reactions using tert-butyl esters, achieving a 91% yield under ligand-free conditions . This method reduces costs and simplifies purification.

Biological Activity

Ohashi et al. (2017) explored dimeric derivatives of diacylglycerol-lactones containing tert-butyl esters as protein kinase C (PKC) ligands. These compounds showed potential in modulating PKC isoforms involved in cancer and Alzheimer’s disease .

Green Chemistry

Bos and Pabon (1980) demonstrated the use of tert-butyl lithioacetate for chain-extension reactions, yielding carboxylic acids with 60–89% efficiency. This approach minimizes waste and avoids toxic solvents .

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